molecular formula C16H23N5O9S2 B12288969 Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate

Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate

Cat. No.: B12288969
M. Wt: 493.5 g/mol
InChI Key: ZCYXVUJPCGCJDE-UHFFFAOYSA-N
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Description

Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the sulfonamide and diazinan groups. Common reagents used in these reactions include methanesulfonyl chloride, methanol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and diazinan groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate likely involves the inhibition of bacterial enzymes, similar to other sulfonamides. The compound may target specific enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used for its antibacterial properties.

Uniqueness

Methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate is unique due to its complex structure, which may confer specific properties not found in simpler sulfonamides

Properties

Molecular Formula

C16H23N5O9S2

Molecular Weight

493.5 g/mol

IUPAC Name

methyl 4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C16H23N5O9S2/c1-29-13-7-12(22)18-15(19-13)20-16(24)21-32(27,28)11-6-9(8-17-31(3,25)26)4-5-10(11)14(23)30-2/h4-6,13,15,17,19H,7-8H2,1-3H3,(H,18,22)(H2,20,21,24)

InChI Key

ZCYXVUJPCGCJDE-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)NC(N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)OC

Origin of Product

United States

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